molecular formula C10H8BrN3O B8724276 3-Bromo-1-methyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-20-3

3-Bromo-1-methyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No.: B8724276
CAS No.: 89996-20-3
M. Wt: 266.09 g/mol
InChI Key: ZMIXCLJTBALTMI-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

89996-20-3

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

3-bromo-1-methyl-5-pyrimidin-4-ylpyridin-2-one

InChI

InChI=1S/C10H8BrN3O/c1-14-5-7(4-8(11)10(14)15)9-2-3-12-6-13-9/h2-6H,1H3

InChI Key

ZMIXCLJTBALTMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)Br)C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone are suspended in 200 ml of dimethylformamide. A solution of 4.6 g of sodium methoxide in 300 ml of dry dimethylformamide and 15 ml of methanol is added to the pyridone suspension with stirring. The reaction mixture is filtered, 5.3 ml of methyl iodide are added to the filtrate and the mixture heated to 60° C. for 2 hours. After cooling to RT, the solution is concentrated in vacuo resulting in a liquid residue which crystallizes out upon addition of distilled H2O. The solid is stirred with 400 ml of distilled H2O, filtered, washed with H2O, isopropyl alcohol, and ether and dried, yielding 3-bromo-1-methyl-5-(4-pyrimidyl)-2-pyridone, M.P. 208°-210° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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